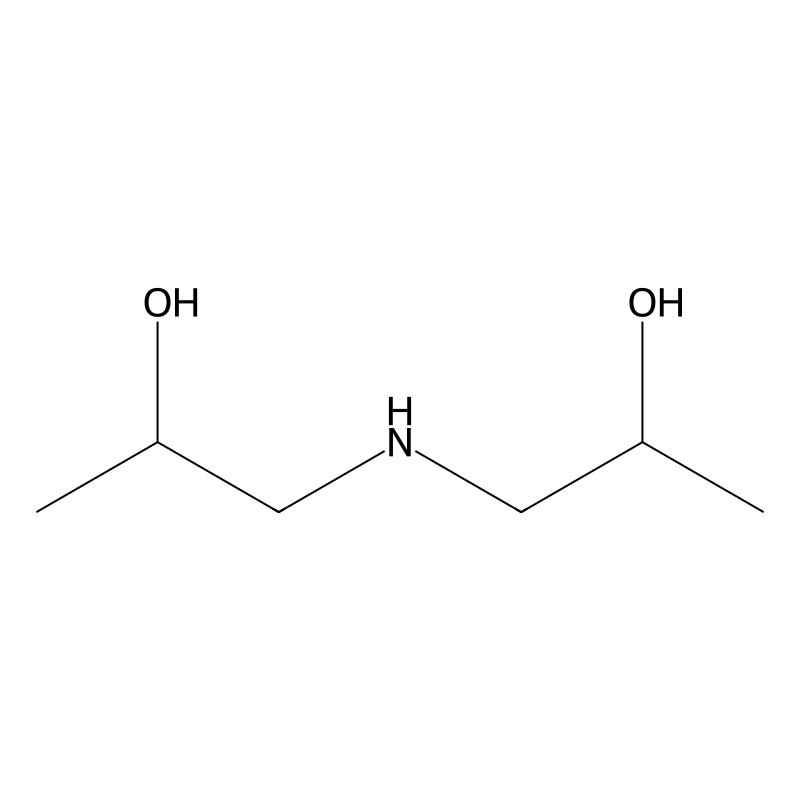Diisopropanolamine
C6H15NO2
(CH3CHOHCH2)2NH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H15NO2
(CH3CHOHCH2)2NH
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons.
In water, 8.6X10+5 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 87
Synonyms
Canonical SMILES
Safety and Toxicity Studies
- Dermal and Oral Toxicity: Research has been conducted to investigate the potential adverse effects of DIPA exposure through different routes. Studies involving rats showed no significant systemic effects upon dermal application at specific doses. However, oral administration in higher doses resulted in increased kidney weight, which was reversible upon cessation of exposure PubMed: .
- Developmental and Reproductive Toxicity: Studies exploring the potential impact of DIPA on pregnant rats and their offspring found no maternal or developmental effects at the tested doses PubMed: .
Absorption and Metabolism Studies
- ADME (Absorption, Distribution, Metabolism, and Excretion): Researchers have investigated how DIPA is absorbed, distributed, metabolized, and excreted in the body. Studies involving rats demonstrated that DIPA can be absorbed through both intravenous and dermal routes. The primary route of excretion observed was through urine, with DIPA and its metabolite, monoisopropanolamine (MIPA), being detected PubMed: .
Diisopropanolamine is a secondary amino alcohol with the molecular formula C6H15NO2. It is characterized as a clear, colorless liquid or a white to yellow crystalline solid, often possessing a fishy or ammoniacal odor. The compound is hygroscopic and soluble in water, with a solubility of approximately 870 g/L at 20°C . Diisopropanolamine serves various roles in industrial and personal care applications, functioning as an emulsifier, stabilizer, and chemical intermediate .
- Acid-Base Reactions: As a base, diisopropanolamine can neutralize acids to form salts and water. These reactions are exothermic, releasing heat .
- Reactivity with Carbon Dioxide: Diisopropanolamine can absorb carbon dioxide, forming carbamate salts through the reaction:where R represents the isopropanolamine functional groups .
- Reactivity with Other Compounds: It may react with oxidizing agents and is incompatible with isocyanates, halogenated organics, and strong reducing agents like hydrides .
Diisopropanolamine exhibits some biological activity, notably in studies involving cell cultures. Research has shown its potential effects on choline uptake and phospholipid synthesis in Chinese hamster ovary cells . Additionally, toxicity studies indicate that it can cause irritation to the skin and eyes upon direct contact . Its safety profile suggests that while vapor concentrations may not irritate immediately, prolonged exposure can lead to serious health risks.
Diisopropanolamine can be synthesized through several methods:
- Reaction of Isopropanolamine with Propylene Oxide: This method involves the interaction of isopropanolamine or ammonia with propylene oxide to yield diisopropanolamine .
- Hydrolysis of Related Compounds: The hydrolysis of certain derivatives may also produce diisopropanolamine as a byproduct.
Research has indicated that diisopropanolamine interacts effectively with carbon dioxide, making it suitable for gas treatment processes. Studies have focused on its absorption properties when mixed with polar organic solvents, highlighting its efficiency in capturing carbon dioxide compared to other amines . Additionally, its role in biological systems has been explored concerning cellular uptake mechanisms.
Diisopropanolamine shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Diethanolamine | C4H11NO2 | Used primarily as a surfactant and emulsifier |
| Monoethanolamine | C2H7NO | Commonly used in gas treatment; less steric hindrance than diisopropanolamine |
| Triethanolamine | C6H15NO3 | More hydroxyl groups; used in personal care products for its moisturizing properties |
| Isopropanolamine | C3H9NO | A simpler structure that serves as a precursor to diisopropanolamine |
Diisopropanolamine's unique structure allows for enhanced stability and solubility compared to its simpler counterparts while providing specific functionalities that make it valuable in both industrial and cosmetic applications.
Physical Description
Liquid
White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline]
WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR.
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
249 °C
248 °C
Flash Point
255 °F (127 °C) (open cup)
127 °C o.c.
Heavy Atom Count
Vapor Density
Relative vapor density (air = 1): 4.6
Density
0.989 at 20 °C/4 °C
Relative density (water = 1): 0.99
LogP
log Kow= -0.82
Decomposition
When heated to decomposition it emits toxic fumes of /nitrogen oxide/.
Melting Point
32-42 °C
42 °C
UNII
GHS Hazard Statements
Vapor Pressure
0.000125 [mmHg]
1.25X10-4 mm Hg at 25 °C /extrapolated/
Vapor pressure, Pa at 42 °C: 2.67
Pictograms

Irritant
Impurities
Other CAS
68153-96-8
Absorption Distribution and Excretion
When 4 female Fischer-344 rats were injected iv with 19 mg (14)C-labelled diisopropanolamine in aqueous solution, more than 70% of the radioactivity was eliminated from the blood during the first 6 hr. About 90% of the dose was recovered from the urine within 12 hours.
Wikipedia
Use Classification
Plastics -> Other stabilisers
Methods of Manufacturing
Reaction of propylene oxide with ammonia.
General Manufacturing Information
All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Transportation Equipment Manufacturing
Paper Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Wholesale and Retail Trade
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
2-Propanol, 1,1'-iminobis-: ACTIVE
2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs.: INACTIVE








